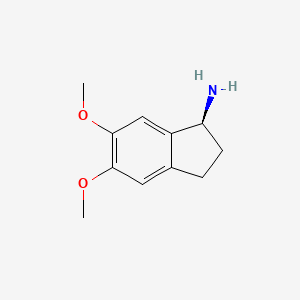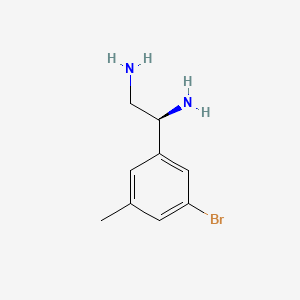
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction using ethylenediamine and an appropriate leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming imines or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with an amine could produce a secondary amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be exploited to interact with biological targets, leading to the development of novel drugs.
Medicine
Research into the biological activity of this compound could reveal therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Further studies are needed to elucidate its pharmacological potential.
Industry
In material science, this compound could be used in the synthesis of polymers, resins, or other advanced materials. Its unique structure may impart desirable properties to these materials.
Wirkmechanismus
The mechanism by which (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine: Similar structure with a different position of the methyl group.
(1S)-1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethylphenyl)ethane-1,2-diamine: Ethyl group instead of methyl.
Uniqueness
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QBNKUUMEGVRPFZ-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CN)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
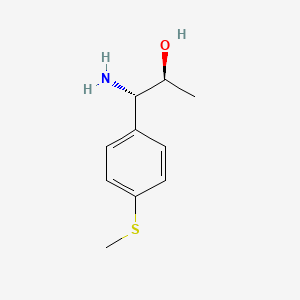
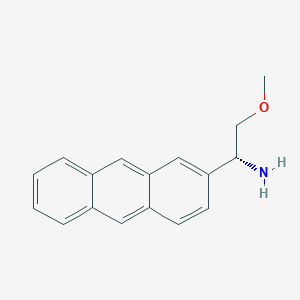
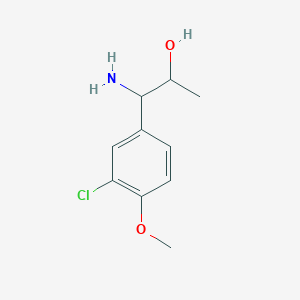
![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
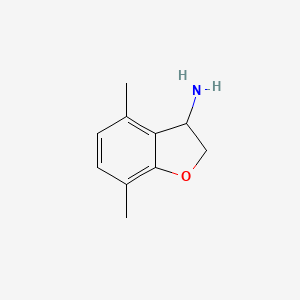
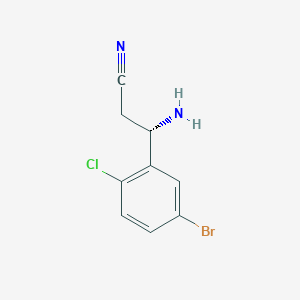
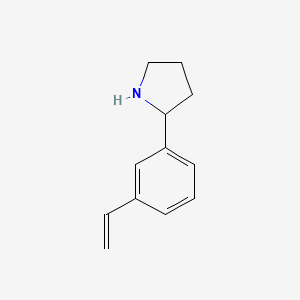
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)
